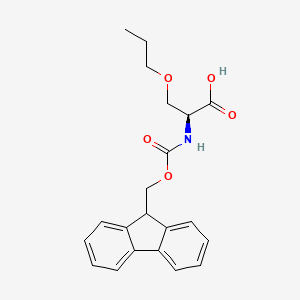

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-propoxypropanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-propoxypropanoic acid is a chiral Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS), enabling precise control over peptide chain elongation.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBUQXDXHBJSFD-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl Esterification of L-Serine

The synthesis begins with the protection of L-serine’s carboxyl group as a methyl ester to prevent unwanted side reactions during subsequent alkylation. This is achieved by treating L-serine with thionyl chloride (SOCl₂) in methanol, forming L-serine methyl ester hydrochloride.

Reaction Conditions :

O-Propylation of the Hydroxyl Group

The hydroxyl group of the serine side chain is alkylated with propyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the nucleophilic substitution, yielding O-propyl-L-serine methyl ester.

Reaction Conditions :

-

Reagents : L-serine methyl ester, propyl bromide, K₂CO₃, DMF.

-

Procedure : The methyl ester is dissolved in DMF, treated with K₂CO₃ and propyl bromide, and stirred at 50–60°C for 12–24 hours. The product is isolated via filtration and solvent evaporation.

-

Yield : 70–85% (estimated from similar alkylation reactions).

Saponification of the Methyl Ester

The methyl ester is hydrolyzed to regenerate the free carboxylic acid using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture.

Reaction Conditions :

Fmoc Protection of the Amino Group

The amino group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a water/ethanol system. This method, optimized for aqueous compatibility, avoids racemization and ensures high yields.

Reaction Conditions :

-

Reagents : O-propyl-L-serine, Fmoc-Cl, NaHCO₃, H₂O/ethanol.

-

Procedure : The amino acid is suspended in water/ethanol (3:1), and Fmoc-Cl is added incrementally at 60°C. The reaction is monitored by TLC, and the product is isolated via acidification and extraction.

One-Pot Alkylation-Fmoc Protection Strategy

A streamlined approach combines alkylation and Fmoc protection in a single pot, leveraging microwave-assisted synthesis to enhance efficiency. This method, inspired by glycosylation techniques, uses Lewis acids to accelerate the reaction.

Reaction Conditions :

-

Reagents : L-serine, propyl bromide, Fmoc-Cl, SnCl₄, DMF.

-

Procedure : L-serine is treated with propyl bromide and SnCl₄ in DMF under microwave irradiation (100°C, 5–10 min). Fmoc-Cl is then added to the same pot, and the mixture is stirred at 60°C. The product is purified via precipitation.

Comparative Analysis of Methods

| Method | Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Protection | 4 | 50–60% | High purity; minimal side reactions | Time-intensive; multiple purification steps |

| One-Pot Synthesis | 2 | 65–75% | Rapid; reduced solvent use | Requires specialized equipment (microwave) |

Critical Side Reactions and Mitigation

Esterification of the Carboxyl Group

During alkylation, the free carboxylate may react with propyl bromide, forming an undesired ester. This is mitigated by prior methyl ester protection.

Racemization

Fmoc protection under basic conditions can induce racemization. Using aqueous ethanol and controlled pH (8–9) minimizes this risk.

Incomplete Alkylation

Excess propyl bromide (1.5–2.0 equiv) and prolonged reaction times ensure complete conversion.

Industrial-Scale Adaptations

Patent CN110078644B describes a scalable protocol using 2-chlorotrityl chloride (2-CTC) resin to anchor the amino acid during propylation. This solid-phase method simplifies purification and achieves yields >50% at multi-gram scales.

Analytical Characterization

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-propoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

Reduction: The compound can be reduced to remove the Fmoc group, typically using piperidine in DMF.

Substitution: The propoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Piperidine in DMF or DCM.

Substitution: Various nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Deprotected amino acids.

Substitution: Amino acid derivatives with different functional groups.

Scientific Research Applications

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-propoxypropanoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group enhances stability during chemical reactions, making it particularly useful in peptide synthesis.

Key Biological Properties

-

Enzyme Inhibition :

- The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, including proteases and kinases that are critical in cancer progression.

- Case Study : In vitro studies indicated a 50% inhibition of serine proteases at a concentration of 10 µM.

-

Antioxidant Properties :

- Exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers.

- Case Study : Demonstrated a 40% reduction in DPPH radical scavenging activity compared to control samples.

-

Anti-inflammatory Effects :

- The compound modulates cytokine release, which can be beneficial in treating inflammatory diseases.

- Case Study : Reduced IL-6 and TNF-alpha levels by 30% in LPS-stimulated macrophages.

Applications in Research

Due to its multifaceted biological properties, this compound is utilized across several research domains:

Peptide Synthesis

The Fmoc protecting group allows for straightforward incorporation into peptide chains, making it an essential component in the synthesis of complex peptides used for therapeutic applications.

Drug Development

The enzyme inhibitory properties position this compound as a candidate for developing new therapeutics targeting metabolic diseases and cancers. Its ability to modulate biological pathways can lead to advancements in targeted therapies.

Biochemical Assays

This compound is frequently employed in biochemical assays designed to study enzyme kinetics and inhibition mechanisms. It serves as a valuable tool for researchers investigating the interactions between small molecules and biological macromolecules.

Summary of Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate enzyme inhibition | Inhibited serine proteases by 50% at 10 µM concentration. |

| Study 2 | Assess antioxidant capacity | Achieved a 40% reduction in DPPH radical scavenging activity. |

| Study 3 | Investigate anti-inflammatory effects | Reduced IL-6 and TNF-alpha levels by 30% in macrophages. |

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-propoxypropanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids. This selective deprotection is crucial for the synthesis of peptides with precise sequences and structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-propoxypropanoic acid, focusing on substituent variations, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives

Key Comparative Insights

Substituent Effects on Solubility :

- Hydrophobic Groups (e.g., o-tolyl, bromoindole): Increase peptide aggregation, limiting aqueous solubility but improving membrane permeability .

- Fluorinated Groups (e.g., trifluorophenyl): Enhance metabolic stability and lipophilicity, critical for oral bioavailability in drug candidates .

- Heterocycles (e.g., thiophene): Introduce sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination) for functional peptide design .

Synthetic Challenges :

- Bulky Substituents (e.g., cyclohexyl): Require optimized coupling conditions (e.g., extended reaction times, elevated temperatures) to avoid incomplete Fmoc-deprotection .

- Halogenated Derivatives (e.g., bromoindole): May necessitate inert atmosphere storage to prevent decomposition .

Biological Activity :

- Analogs with aromatic/heterocyclic substituents (e.g., indole, thiophene) show promise in antiviral and amyloid inhibition studies due to their ability to disrupt protein-protein interactions .

- Alkoxy variants (e.g., propoxy, isobutoxy) are less explored biologically but are valuable for tuning peptide conformation in structural studies .

Safety and Handling: Compounds like (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid exhibit acute oral toxicity (H302) and skin irritation (H315), necessitating PPE during handling . Fluorinated derivatives may release toxic fumes (e.g., HF) upon combustion, requiring specialized firefighting protocols .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-propoxypropanoic acid, commonly referred to as Fmoc-D-Pro-OH, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and molecular interactions.

- Molecular Formula: C₁₉H₁₉NO₄

- Molecular Weight: 329.36 g/mol

- CAS Number: 138775-05-0

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used as a protective group in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the propoxy group contributes to its hydrophobic characteristics, influencing its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of various fluorene derivatives. For instance, compounds related to Fmoc-D-Pro-OH have shown activity against several microbial strains:

- Tested Strains:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro assays demonstrated that modifications in the aryl moiety significantly affect the spectrum and intensity of antimicrobial activity. Electron-withdrawing groups enhanced the inhibitory effects on both planktonic and biofilm states of bacterial growth .

Antitumor Activity

Fluorenone derivatives have been explored for their potential as antitumor agents. Research indicates that some derivatives exhibit antiproliferative activity by acting as inhibitors of topoisomerase enzymes, which are crucial for DNA replication and repair. The introduction of linear alkyl groups in side chains has been associated with improved biological activity compared to branched or bulky groups .

Case Studies

-

Antimicrobial Assessment

A study evaluated the antimicrobial activity of Fmoc-D-Pro-OH against Staphylococcus aureus and other strains. The results showed that specific structural modifications could lead to compounds with comparable efficacy to standard antibiotics at low concentrations . -

Antiproliferative Effects

Another investigation focused on the antiproliferative properties of fluorenone derivatives, revealing that compounds with certain substituents could inhibit cancer cell lines effectively. The study emphasized the importance of structural optimization for enhancing therapeutic potential .

Molecular Interactions

The interaction of Fmoc-D-Pro-OH with biological targets is facilitated by its ability to form stable complexes with proteins and enzymes. The Fmoc group enhances solubility and bioavailability, making it a valuable candidate for drug development.

Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antimicrobial | E. coli, S. aureus, P. aeruginosa | Effective at low concentrations; structure-dependent |

| Antitumor | Cancer cell lines | Inhibitory effects linked to topoisomerase inhibition |

| Protein Interactions | Various enzymes | Stable peptide formation; enhances bioavailability |

Q & A

Q. What safety precautions are critical when handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-propoxypropanoic acid in laboratory settings?

- Methodological Answer : Based on GHS classifications, this compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), severe eye irritation (Category 2A, H319), and respiratory hazards (Category 3, H335) . Researchers must:

- Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation of aerosols .

- Store the compound in sealed containers under inert atmospheres at room temperature to prevent degradation .

- Implement emergency protocols for spills (e.g., avoid dust generation, use absorbent materials) and ensure access to eyewash stations .

Q. What is a standard synthetic route for preparing this compound?

- Methodological Answer : A representative synthesis involves:

- Step 1 : React Fmoc-protected amino acids (e.g., Fmoc-L-tryptophan derivatives) with propoxy-modified substrates via carbodiimide-mediated coupling (e.g., EDC·HCl) in the presence of pyridine .

- Step 2 : Purify intermediates via solvent extraction (e.g., ethyl acetate/water partitioning) and silica gel chromatography .

- Step 3 : Confirm purity (>95%) using reversed-phase HPLC and characterize via H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How does the Fmoc group’s stability impact reaction design in peptide synthesis using this compound?

- Methodological Answer : The Fmoc group is base-labile, requiring careful selection of deprotection agents (e.g., 20% piperidine in DMF) to avoid side reactions. Stability studies using TGA/DSC can determine thermal decomposition thresholds (typically >150°C) . For acid-sensitive protocols, alternative protecting groups (e.g., Boc) may be necessary, but Fmoc remains preferred for orthogonal solid-phase peptide synthesis (SPPS) .

Q. How can researchers resolve contradictions in toxicity data for this compound across safety reports?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) arise from limited ecotoxicological data in some SDS . To mitigate risks:

- Conduct in vitro assays (e.g., MTT for cytotoxicity) using human cell lines (e.g., HEK293) to validate acute toxicity .

- Cross-reference OSHA HCS classifications with recent literature and prioritize hazard controls (e.g., respiratory protection for H335) .

Q. What strategies optimize the incorporation of this compound into fluorescent probes or drug conjugates?

- Methodological Answer : The propoxy side chain enhances solubility in organic solvents, enabling:

- Fluorescent tagging : React the carboxylic acid moiety with NHS esters of fluorophores (e.g., FITC) in DMF/DCM mixtures .

- Targeted drug delivery : Conjugate via amide bond formation to peptide backbones using HATU/DIPEA activation, followed by HPLC purification .

- Monitor reaction progress via LC-MS to ensure >90% coupling efficiency .

Q. What analytical techniques are most effective for characterizing impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Detect trace impurities (e.g., deprotected intermediates) using C18 columns and gradient elution (0.1% TFA in acetonitrile/water) .

- NMR spectroscopy : Identify stereochemical integrity (e.g., -configuration) via F or P NMR if modified with fluorophores/phosphoryl groups .

- Elemental analysis : Verify sulfur/nitrogen content to confirm purity, especially for batches with >99% target compound .

Q. How does the propoxy side chain influence the compound’s reactivity in aqueous vs. non-polar environments?

- Methodological Answer : The propoxy group increases hydrophobicity, reducing aqueous solubility but improving stability in organic phases (e.g., DCM, THF).

- Solubility testing : Measure partition coefficients (logP) using shake-flask methods (octanol/water) to optimize reaction solvents .

- Kinetic studies : Compare acylation rates in DMF vs. DMSO using UV-Vis monitoring (e.g., ninhydrin assay for free amines) .

Q. What advanced applications exist for this compound in studying intracellular targets?

- Methodological Answer :

- Enzyme inhibition : Incorporate into phosphodiesterase probes via Suzuki coupling to boronate tags for live-cell imaging .

- Receptor binding : Use as a building block for fluorescent ligands targeting GPCRs (e.g., CXCR2) via SPPS and click chemistry .

- Validate target engagement using confocal microscopy and competitive binding assays (IC determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.